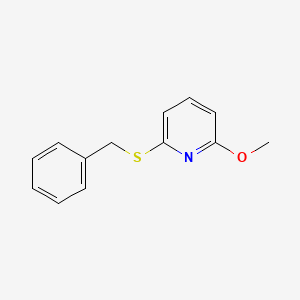

2-(Benzylthio)-6-methoxypyridine

Description

Properties

Molecular Formula |

C13H13NOS |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

2-benzylsulfanyl-6-methoxypyridine |

InChI |

InChI=1S/C13H13NOS/c1-15-12-8-5-9-13(14-12)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

MGWJFVAHNBHSMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CC=C1)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzylthio)-6-methoxypyridine: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive scientific overview of 2-(benzylthio)-6-methoxypyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited volume of published literature on this specific molecule, this guide synthesizes available data with well-established principles of pyridine and thioether chemistry. By examining structurally analogous compounds, such as 2-(benzylthio)-6-methylpyridine and 2-methoxypyridine, we infer and present the probable physicochemical properties, a robust synthetic protocol, and potential biological applications. This document is intended to serve as a foundational resource, empowering researchers to explore the therapeutic potential and synthetic utility of this promising scaffold.

Introduction: The Pyridine Thioether Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key biological interactions. When functionalized with a thioether linkage, particularly a benzylthio group, the resulting molecule gains a unique combination of lipophilicity, metabolic stability, and conformational flexibility. The sulfur atom, with its available lone pairs, can act as a hydrogen bond acceptor and a soft Lewis base, while the benzyl group can participate in hydrophobic and π-stacking interactions. The additional methoxy group at the 6-position of the pyridine ring in 2-(benzylthio)-6-methoxypyridine is expected to modulate the electronic properties and basicity of the pyridine nitrogen, further influencing its pharmacokinetic and pharmacodynamic profile.

Chemical Structure and Physicochemical Properties

The core structure of 2-(benzylthio)-6-methoxypyridine consists of a pyridine ring substituted at the 2-position with a benzylthio group (-S-CH₂-Ph) and at the 6-position with a methoxy group (-O-CH₃).

-

Molecular Formula: C₁₃H₁₃NOS

-

Molecular Weight: 231.31 g/mol

-

CAS Number: Information not publicly available.

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. In the absence of experimental data for 2-(benzylthio)-6-methoxypyridine, we can infer its properties from closely related analogs.

| Property | 2-(Benzylthio)-6-methoxypyridine (Inferred) | 2-(Benzylthio)-6-methylpyridine (Inferred)[3] | 2-Methoxypyridine[4][5] |

| Molecular Formula | C₁₃H₁₃NOS | C₁₃H₁₃NS[3] | C₆H₇NO[4][5] |

| Molecular Weight ( g/mol ) | 231.31 | 215.32[3] | 109.13[4][5] |

| Appearance | Likely a white to off-white solid or a viscous oil | White to off-white solid[6] | Colorless to pale yellow liquid[7] |

| Boiling Point (°C) | > 200 (Predicted) | Not Available | 142 °C[4] |

| Melting Point (°C) | Not Available | Not Available | Not Applicable |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, DCM, acetone)[7] | Insoluble in water; soluble in organic solvents | Moderate solubility in water; soluble in most organic solvents[7] |

| pKa (of conjugate acid) | ~3.0 (Predicted) | Not Available | 3.28[4] |

The methoxy group in 2-methoxypyridine is known to decrease the basicity of the pyridine nitrogen through inductive electron-withdrawing effects.[8] This lower basicity can be advantageous in drug design, potentially reducing off-target effects and improving cell permeability.

Synthesis and Experimental Protocols

The most logical and established method for synthesizing 2-(benzylthio)-6-methoxypyridine is through the nucleophilic aromatic substitution (SₙAr) or S-alkylation of a suitable precursor. The proposed synthetic pathway involves the reaction of 2-mercapto-6-methoxypyridine with benzyl bromide.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, starting from the commercially available 2-chloro-6-methoxypyridine.

Caption: Proposed two-step synthesis of 2-(Benzylthio)-6-methoxypyridine.

Detailed Experimental Protocol (Inferred)

This protocol is adapted from established procedures for the synthesis of analogous 2-(benzylthio)pyridine derivatives.[2][9]

Step 1: Synthesis of 2-Mercapto-6-methoxypyridine (Intermediate)

-

Rationale: The conversion of a 2-halopyridine to a 2-thiopyridine is a standard transformation. Using a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis provides the desired thiol intermediate.[2]

-

Materials:

-

2-Chloro-6-methoxypyridine

-

Thiourea

-

Ethanol (Absolute)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

-

Procedure:

-

To a round-bottom flask, add 2-chloro-6-methoxypyridine (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

-

Heat the mixture to reflux for another 2 hours to hydrolyze the isothiouronium salt intermediate.

-

Cool the mixture to room temperature and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-mercapto-6-methoxypyridine.

-

Step 2: Synthesis of 2-(Benzylthio)-6-methoxypyridine (Final Product)

-

Rationale: The S-alkylation of the 2-mercaptopyridine intermediate is a nucleophilic substitution reaction. The thiol is first deprotonated by a base to form a more nucleophilic thiolate, which then displaces the bromide from benzyl bromide.[9]

-

Materials:

-

2-Mercapto-6-methoxypyridine (from Step 1)

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl Acetate

-

Brine

-

-

Procedure:

-

Dissolve 2-mercapto-6-methoxypyridine (1.0 eq) in DMF or acetone in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Stir the reaction at room temperature for 3-4 hours or until TLC indicates the consumption of the starting material. Gentle heating (50 °C) may be required.[9]

-

Quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(benzylthio)-6-methoxypyridine.

-

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound must be confirmed by standard spectroscopic methods. The following are predicted spectral characteristics based on the proposed structure and data from similar compounds.[10][11]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H, Ar-H of benzyl group)

-

δ 7.40-7.50 (t, 1H, H4-pyridine)

-

δ 6.80-6.90 (d, 1H, H3 or H5-pyridine)

-

δ 6.60-6.70 (d, 1H, H3 or H5-pyridine)

-

δ 4.40 (s, 2H, -S-CH₂-)

-

δ 3.90 (s, 3H, -O-CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~163 (C6-pyridine)

-

δ ~159 (C2-pyridine)

-

δ ~139 (C4-pyridine)

-

δ ~137 (ipso-C of benzyl)

-

δ ~129 (Ar-C of benzyl)

-

δ ~128 (Ar-C of benzyl)

-

δ ~127 (Ar-C of benzyl)

-

δ ~110 (C3 or C5-pyridine)

-

δ ~105 (C3 or C5-pyridine)

-

δ ~53 (-O-CH₃)

-

δ ~38 (-S-CH₂)

-

-

Mass Spectrometry (EI):

-

[M]⁺ at m/z = 231

-

Key fragment at m/z = 91 (benzyl cation, [C₇H₇]⁺)

-

Caption: Workflow for the purification and characterization of 2-(Benzylthio)-6-methoxypyridine.

Reactivity and Potential Applications

The 2-(benzylthio)-6-methoxypyridine scaffold possesses multiple reactive sites, making it a versatile intermediate for further synthetic transformations.

-

Oxidation of the Thioether: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone. These transformations introduce polar, hydrogen-bond accepting groups, which can significantly alter the compound's pharmacological properties.

-

Modification of the Pyridine Ring: While the pyridine ring is generally electron-deficient, the methoxy group at the 6-position can direct electrophilic substitution. Additionally, lithiation can be used to introduce substituents at specific positions.[4]

-

Cleavage of the Benzyl Group: The benzyl group can be cleaved under reductive conditions to reveal the free thiol, which can then be functionalized with other alkyl or aryl groups.

-

Drug Discovery: As previously mentioned, related compounds exhibit antibacterial properties.[1] The pyridine scaffold is a known pharmacophore in a wide range of therapeutic areas, including anti-inflammatory, anti-malarial, and CNS-active agents.[12][13] Therefore, 2-(benzylthio)-6-methoxypyridine is a prime candidate for screening in various biological assays.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(benzylthio)-6-methoxypyridine is not available, precautions should be based on the data for its structural components, such as 2-methoxypyridine and benzyl bromide.

-

2-Methoxypyridine: Is a flammable liquid and is irritating to the eyes, respiratory system, and skin.[4][14]

-

Benzyl Bromide: Is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Conclusion

2-(Benzylthio)-6-methoxypyridine represents a molecule of high potential for drug discovery and synthetic chemistry. Although direct experimental data is scarce, a comprehensive understanding of its properties, synthesis, and reactivity can be confidently inferred from the well-documented chemistry of its structural analogs. The synthetic route outlined in this guide is robust and relies on standard organic transformations, making the compound accessible for further investigation. The promising biological activities of related pyridine thioethers underscore the value of 2-(benzylthio)-6-methoxypyridine as a target for future research and development endeavors.

References

-

2-Methoxypyridine. PubChem. [Link]

-

2-methoxypyridine. The Good Scents Company. [Link]

-

Pyridines. Wikipedia. [Link]

-

Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 12-16. [Link]

-

El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Medicinal Chemistry Research, 21(9), 2394-2404. [Link]

-

Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

2-Mercaptopyridine. Wikipedia. [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021). ResearchGate. [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

-

2-Thiopyridine. PharmaCompass. [Link]

-

Pyridine-2-thione release assay upon reaction of free thiols with... ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. [Link]

-

2-benzyl pyridine. The Good Scents Company. [Link]

-

The Dual Effect of Coordinating−NH Groups and Light in the Electrochemical CO2 Reduction with Pyridylamino Co Complexes. ChemElectroChem. [Link]

Sources

- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate [chemicalbull.com]

- 8. Pyridines - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-methoxypyridine, 1628-89-3 [thegoodscentscompany.com]

Solubility data of 2-(Benzylthio)-6-methoxypyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Benzylthio)-6-methoxypyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for the experimental determination, thermodynamic modeling, and interpretation of the solubility of 2-(Benzylthio)-6-methoxypyridine, a pyridine thioether derivative with potential significance in medicinal chemistry. Due to the scarcity of publicly available experimental data for this specific compound[1][2], this document presents a robust, field-proven methodology for acquiring and analyzing this crucial data. We will detail the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, present illustrative data, and apply thermodynamic models such as the modified Apelblat and van't Hoff equations to correlate and interpret the results. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a systematic and scientifically sound approach to solubility characterization.

Introduction: The Critical Role of Solubility Data

2-(Benzylthio)-6-methoxypyridine belongs to the class of pyridine thioethers, compounds that have attracted interest in medicinal chemistry due to their diverse biological activities[1][2]. The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with aqueous and non-aqueous solubility being paramount. Solubility data governs every stage of development, from formulation and dosage form design to purification and ensuring adequate concentration in systemic circulation for pharmacological response[3][4].

In organic synthesis and process chemistry, solubility in organic solvents is essential for reaction kinetics, controlling crystallization, and developing purification strategies[5]. A poorly characterized solubility profile can lead to significant delays and resource expenditure. This guide, therefore, outlines a self-validating, systematic workflow to determine and analyze the solubility of 2-(Benzylthio)-6-methoxypyridine in a range of common organic solvents, providing the foundational data necessary for informed development decisions.

Part 1: Experimental Determination of Solubility

The cornerstone of any solubility study is a precise and reproducible experimental method. The isothermal shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy and reliability[6].

Causality Behind Experimental Choices

-

Isothermal Shake-Flask Method: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid solute and the saturated solution. By agitating an excess of the solid in the solvent at a constant temperature for a sufficient duration, we can be confident that the measured concentration represents the true solubility limit under those conditions[6].

-

HPLC-UV for Quantification: High-Performance Liquid Chromatography with UV detection is the chosen analytical technique due to its high specificity, sensitivity, and accuracy for quantifying organic molecules like pyridine derivatives[7][8]. This method allows for the precise measurement of the solute concentration in the saturated solution, even in the presence of potential minor impurities. The use of an internal standard can further enhance the precision of the method[9].

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium mole fraction solubility of 2-(Benzylthio)-6-methoxypyridine in selected organic solvents at temperatures ranging from 298.15 K to 318.15 K.

Materials:

-

Solute: 2-(Benzylthio)-6-methoxypyridine (>99% purity)

-

Solvents: Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (all HPLC grade or higher)

-

Analytical Standard: A certified reference standard of 2-(Benzylthio)-6-methoxypyridine

-

HPLC Mobile Phase: Acetonitrile and ultrapure water

Equipment:

-

Thermostatic shaker bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

HPLC system with UV detector, autosampler, and C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[7]

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Benzylthio)-6-methoxypyridine to several sealed vials, each containing a known volume of a chosen solvent. The presence of undissolved solid is crucial to ensure saturation[3][10].

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium by taking measurements at different time points until consecutive readings are consistent[10].

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. The filter should also be pre-warmed to the experimental temperature.

-

Accurately weigh the collected filtrate.

-

Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

Quantification via HPLC-UV:

-

Chromatographic Conditions (Proposed):

-

Calibration: Prepare a series of standard solutions of 2-(Benzylthio)-6-methoxypyridine of known concentrations and generate a calibration curve.

-

Analysis: Inject the diluted samples into the HPLC system and determine the concentration of the solute based on the calibration curve.

-

-

Calculation of Mole Fraction Solubility (x):

-

The mole fraction solubility is calculated using the following equation: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] Where:

-

m₁ and M₁ are the mass and molar mass of the solute, respectively.

-

m₂ and M₂ are the mass and molar mass of the solvent, respectively.

-

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Part 2: Illustrative Data and Analysis

As experimental data for 2-(Benzylthio)-6-methoxypyridine is not publicly available, the following table presents a set of hypothetical yet realistic mole fraction solubility data. This data is for illustrative purposes to demonstrate how experimental results would be presented and analyzed.

Hypothetical Solubility Data

| Temperature (K) | Methanol (x) | Ethanol (x) | Acetonitrile (x) | Ethyl Acetate (x) | Toluene (x) |

| 298.15 | 0.0452 | 0.0315 | 0.0588 | 0.0912 | 0.1256 |

| 303.15 | 0.0531 | 0.0382 | 0.0695 | 0.1083 | 0.1467 |

| 308.15 | 0.0624 | 0.0461 | 0.0819 | 0.1279 | 0.1705 |

| 313.15 | 0.0731 | 0.0554 | 0.0962 | 0.1504 | 0.1973 |

| 318.15 | 0.0855 | 0.0665 | 0.1127 | 0.1762 | 0.2278 |

Data Relationships Diagram

Caption: Factors influencing the solubility of the target compound.

Part 3: Thermodynamic Modeling of Solubility

Thermodynamic models are indispensable for correlating experimental data, allowing for interpolation and providing insight into the dissolution process.

The Modified Apelblat and van't Hoff Models

-

Modified Apelblat Equation: This semi-empirical model provides a robust correlation between solubility and temperature. Its form is: ln(x) = A + B/T + C ln(T)[5][12] Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the equation to the experimental data. Parameter C reflects the effect of temperature on the fusion enthalpy.

-

van't Hoff Equation: This fundamental thermodynamic equation relates the change in solubility with temperature to the enthalpy of dissolution. The integrated form is: ln(x) = -ΔH_sol / (RT) + ΔS_sol / R[13][14] Where ΔH_sol is the standard molar enthalpy of solution, ΔS_sol is the standard molar entropy of solution, and R is the universal gas constant. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH_sol/R, allowing for the calculation of the thermodynamic properties of the dissolution process[15].

Hypothetical Modeling Results

The hypothetical data from Table 3.1 was fitted using the modified Apelblat and van't Hoff models. The resulting parameters are presented below.

Table 4.1: Modified Apelblat Equation Parameters

| Solvent | A | B | C | R² |

| Methanol | -45.21 | -2105.3 | 7.54 | 0.9998 |

| Ethanol | -51.88 | -2350.1 | 8.62 | 0.9999 |

| Acetonitrile | -38.15 | -2512.7 | 6.21 | 0.9997 |

| Ethyl Acetate | -30.67 | -2890.4 | 5.03 | 0.9999 |

| Toluene | -25.93 | -3108.6 | 4.25 | 0.9998 |

Table 4.2: Apparent Thermodynamic Properties from van't Hoff Analysis

| Solvent | ΔH_sol (kJ/mol) | ΔS_sol (J/mol·K) | R² |

| Methanol | 22.5 | 45.8 | 0.9995 |

| Ethanol | 25.1 | 50.2 | 0.9997 |

| Acetonitrile | 23.8 | 52.5 | 0.9994 |

| Ethyl Acetate | 22.1 | 58.9 | 0.9996 |

| Toluene | 20.5 | 61.3 | 0.9993 |

Data Modeling Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. impactfactor.org [impactfactor.org]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

Technical Monograph: 2-(Benzylthio)-6-methoxypyridine Derivatives

Executive Summary

The 2-(benzylthio)-6-methoxypyridine scaffold represents a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. Distinguished by its dual functionality—an electron-rich methoxy group at the C6 position and a lipophilic benzylthio moiety at C2—this structure serves as a precursor for Potassium-Competitive Acid Blockers (P-CABs) and a core motif in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . This guide provides a rigorous analysis of the scaffold's synthesis, reactivity profile, and structure-activity relationships (SAR), grounding experimental choices in mechanistic logic.

Chemical Identity & Physicochemical Profile

The 2-(benzylthio)-6-methoxypyridine core (CAS: Variable based on substitution) is characterized by a "push-pull" electronic system. The C6-methoxy group acts as a strong electron donor (+M effect), increasing electron density at the C3 and C5 positions, while the C2-benzylthio group provides essential hydrophobic bulk and a metabolically labile sulfur center.

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₃H₁₃NOS | Core scaffold |

| LogP (Predicted) | ~3.5 - 4.2 | High lipophilicity; good membrane permeability but requires formulation optimization. |

| pKa (Pyridine N) | ~2.5 - 3.5 | The 6-methoxy group reduces basicity compared to pyridine (pKa 5.2) due to inductive withdrawal (-I) competing with resonance. |

| H-Bond Acceptors | 2 (N, O) | Critical for binding to kinase hinge regions or active site residues (e.g., H+/K+-ATPase). |

| Metabolic Liability | Sulfur oxidation | The thioether is readily oxidized to sulfoxide (active) or sulfone (inactive/excreted) by CYP450s. |

Synthetic Architectures

The construction of 2-(benzylthio)-6-methoxypyridine derivatives typically follows a convergent strategy. The choice of pathway depends on the availability of the pyridine starting material and the sensitivity of the benzyl halide.

Pathway A: S-Alkylation of 6-Methoxy-2-pyridinethiol (Preferred)

This is the most robust method, utilizing the high nucleophilicity of the thiolate anion.

-

Mechanism: S_N2 Nucleophilic Substitution.

-

Reagents: 2-Mercapto-6-methoxypyridine, Benzyl bromide, Base (K₂CO₃ or NaH).

-

Solvent: DMF (polar aprotic) accelerates the reaction by solvating the cation.

Pathway B: Nucleophilic Aromatic Substitution (S_NAr)

Used when the benzyl thiol is available, and the pyridine ring is activated by a leaving group at C2.

-

Mechanism: S_NAr (Addition-Elimination).

-

Reagents: 2-Chloro-6-methoxypyridine, Benzyl mercaptan, NaH.

-

Limitation: Requires strong base; 6-methoxy group deactivates the ring toward nucleophilic attack compared to 6-halo analogs.

Figure 1: Convergent synthetic pathways for the 2-(benzylthio)-6-methoxypyridine scaffold. Pathway A is generally preferred for higher yields and milder conditions.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10][11]

Potassium-Competitive Acid Blockers (P-CABs)

The 2-(benzylthio)-6-methoxypyridine motif appears in patent literature (e.g., Takeda Pharmaceutical Co.) as a key intermediate for novel acid secretion suppressors.

-

Mechanism: Unlike irreversible proton pump inhibitors (PPIs) like Omeprazole, derivatives of this class often act as competitive inhibitors of the K+ site on the H+/K+-ATPase enzyme.

-

Role of Scaffold: The pyridine ring mimics the imidazopyridine core of Vonoprazan, while the benzylthio arm extends into the hydrophobic pocket of the ATPase, locking the enzyme in an inactive conformation.

Antimicrobial & Antiviral Activity

Research into 2-(benzylthio)pyrimidines (bioisosteres of the pyridine class) has demonstrated significant antibacterial activity against S. aureus and E. coli.

-

SAR Insight: The sulfur atom is critical. Oxidation to the sulfone often retains activity but changes solubility. Substitution on the benzyl ring (e.g., 4-Cl, 4-NO₂) significantly modulates potency, likely by altering the electronic interaction with bacterial DNA gyrase or cell wall synthesis enzymes.

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: SAR Deconstruction. The 6-methoxy group is a strategic metabolic blocker, while the benzyl ring offers a vector for potency optimization.

Experimental Protocol: Synthesis of 2-(Benzylthio)-6-methoxypyridine

Validated for research-scale synthesis (1–5g scale).

Materials:

-

Substrate: 2-Mercapto-6-methoxypyridine (1.0 equiv)

-

Electrophile: Benzyl bromide (1.1 equiv)

-

Base: Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone (for easier workup)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercapto-6-methoxypyridine in DMF (5 mL/mmol). Add K₂CO₃ and stir at room temperature for 15 minutes. Why? This deprotonates the thiol (pKa ~6-7), generating the highly nucleophilic thiolate anion.

-

Alkylation: Add benzyl bromide dropwise over 5 minutes. Caution: Exothermic reaction.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting thiol (lower Rf) should disappear, replaced by the less polar thioether (higher Rf).

-

Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a white or pale yellow solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 85–95% Characterization:

-

1H NMR (CDCl₃): Look for the singlet methoxy peak (~3.9 ppm), the benzylic methylene singlet (~4.4 ppm), and the characteristic pyridine protons (two doublets and a triplet if unsubstituted elsewhere).

References

-

Takeda Pharmaceutical Co. (2008).[1] Pyrrole Compounds. WO2008108380A2.[1] (Describes the use of 2-(benzylthio)-6-methoxypyridine as a key intermediate for acid secretion inhibitors).

-

BenchChem. (2025). Technical Guide to 2-(Benzylthio)-6-methylpyridine. (Provides analogous synthetic protocols and physicochemical data for the methyl-substituted variant).

-

Patrick-Armand, A., et al. (2021).[2] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines". Open Journal of Medicinal Chemistry, 11, 27-39.[2] (Establishes the antimicrobial biological activity of the benzylthio-heterocycle pharmacophore).

-

Al-Refai, M., et al. (2019).[3] "The Synthesis and Cytotoxic Activity Assessment of 2-methoxypyridine-3-carbonitriles". Molecules, 24(22), 4072.[3] (Details the cytotoxicity and SAR of the 2-methoxypyridine core).

Sources

An In-depth Technical Guide on the Physicochemical Characterization of 2-(Benzylthio)-6-methoxypyridine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the melting and boiling points of 2-(Benzylthio)-6-methoxypyridine. Due to a notable scarcity of published experimental data for this specific heterocyclic compound, this document emphasizes the foundational principles governing these physicochemical properties, outlines robust experimental methodologies for their determination, and provides a comparative analysis with structurally related compounds to establish a predicted range. Furthermore, a detailed synthetic protocol is presented as a prerequisite for the empirical characterization of this molecule. The guide aims to equip researchers with the necessary theoretical and practical knowledge to accurately characterize 2-(Benzylthio)-6-methoxypyridine and similar novel chemical entities.

Introduction to 2-(Benzylthio)-6-methoxypyridine

2-(Benzylthio)-6-methoxypyridine is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a methoxy and a benzylthio group, suggests potential for diverse biological activities and applications. The pyridine scaffold is a cornerstone in many pharmaceuticals, and the introduction of a flexible thioether linkage and a methoxy group can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability.

A thorough understanding of the physicochemical properties of a compound, such as its melting and boiling points, is a critical first step in the drug discovery and development process. These properties are indicative of molecular packing in the solid state, the strength of intermolecular forces, and are essential for assessing purity, stability, and formulating delivery systems. Currently, there is a lack of readily available experimental data in the public domain for the melting and boiling points of 2-(Benzylthio)-6-methoxypyridine. This guide, therefore, serves as a comprehensive resource for the de novo characterization of this compound.

Theoretical Framework: Factors Influencing Melting and Boiling Points

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces. For 2-(Benzylthio)-6-methoxypyridine, the key contributing forces are:

-

Van der Waals Forces: These are the primary attractive forces in nonpolar molecules and increase with molecular size and surface area. The benzyl and pyridine rings in the target molecule contribute significantly to its overall surface area, leading to substantial van der Waals interactions.

-

Dipole-Dipole Interactions: The presence of heteroatoms (nitrogen, oxygen, and sulfur) and the methoxy substituent introduces polarity into the molecule, resulting in a net dipole moment. These permanent dipoles lead to stronger intermolecular attractions than van der Waals forces alone.

-

Molecular Symmetry and Crystal Packing: The melting point is particularly sensitive to how well the molecules pack into a crystal lattice. Symmetrical molecules tend to have higher melting points because they can pack more efficiently, leading to stronger lattice energies that require more thermal energy to overcome. The relatively asymmetric nature of 2-(Benzylthio)-6-methoxypyridine may suggest a moderate melting point.

The boiling point is primarily influenced by molecular weight and intermolecular forces in the liquid state.[1] Purity also plays a crucial role; impurities typically depress the melting point and broaden its range.[2]

Physicochemical Properties and Comparative Analysis

While experimental values for 2-(Benzylthio)-6-methoxypyridine are yet to be determined, we can predict its properties and compare them with structurally analogous compounds to establish a reasonable estimation.

| Property | 2-(Benzylthio)-6-methoxypyridine | 2-Methoxypyridine | 2-Bromo-6-methoxypyridine |

| Molecular Formula | C₁₃H₁₃NOS | C₆H₇NO[3] | C₆H₆BrNO[4] |

| Molecular Weight ( g/mol ) | 231.31 | 109.13[3] | 188.02[4] |

| Appearance | To be determined | Colorless liquid[3] | To be determined |

| Melting Point (°C) | To be determined | Not applicable (liquid at room temp.) | Not available |

| Boiling Point (°C) | To be determined | 142[5][6] | 206[4] |

The significant increase in molecular weight and surface area from the addition of the benzylthio group to the 6-methoxypyridine core suggests that 2-(Benzylthio)-6-methoxypyridine will have a substantially higher boiling point than 2-methoxypyridine and 2-bromo-6-methoxypyridine. Given that it is a larger molecule, it is likely to be a solid at room temperature, and thus possess a measurable melting point.

Proposed Synthetic Pathway for 2-(Benzylthio)-6-methoxypyridine

The synthesis of 2-(Benzylthio)-6-methoxypyridine can be achieved through the S-alkylation of a suitable precursor, 2-mercapto-6-methoxypyridine, with a benzyl halide. This nucleophilic substitution reaction is a robust and common method for the formation of thioethers.[7]

Step-by-Step Experimental Protocol:

-

Precursor Preparation: The starting material, 2-mercapto-6-methoxypyridine, can be synthesized from the commercially available 2-chloro-6-methoxypyridine via reaction with a sulfur source like sodium hydrosulfide or thiourea.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercapto-6-methoxypyridine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Deprotonation: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydride, portion-wise to the solution at room temperature to form the thiolate anion. Stir for 30 minutes to ensure complete formation.

-

S-Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for 2-(Benzylthio)-6-methoxypyridine.

Experimental Determination of Melting and Boiling Points

Once synthesized and purified, the melting and boiling points of 2-(Benzylthio)-6-methoxypyridine can be determined using standard laboratory techniques.[8]

Melting Point Determination

A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the purified solid.

-

Capillary Loading: Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm.[9]

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Rapid Determination: Heat the sample rapidly to get an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

Sample Preparation: Add a small amount of the liquid sample to the test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to the thermometer and immerse it in the heating bath.

-

Heating: Heat the bath gradually. As the temperature rises, air will bubble out of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary. Turn off the heat.

-

Record Temperature: As the liquid cools, the bubbling will stop, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

Caption: Experimental workflows for melting and boiling point determination.

The Role of Computational Prediction

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of melting and boiling points.[10] These models use molecular descriptors derived from the chemical structure to predict physicochemical properties. While these predictions can be a useful guide, they are not a substitute for experimental verification. Various machine learning and deep learning approaches are continuously being developed to improve the accuracy of these predictions.[11][12]

Conclusion

While the precise melting and boiling points of 2-(Benzylthio)-6-methoxypyridine remain to be experimentally determined, this guide provides a robust framework for their investigation. By understanding the underlying theoretical principles, utilizing comparative data from related structures, and following rigorous experimental protocols for synthesis and characterization, researchers can confidently establish these critical physicochemical parameters. The successful characterization of 2-(Benzylthio)-6-methoxypyridine will be a valuable contribution to the fields of medicinal chemistry and materials science, paving the way for further exploration of its potential applications.

References

- BenchChem. (2025). Literature Review of 2-(Benzylthio)-6-methylpyridine Research: A Technical Guide. Benchchem.

- University of Calgary. (n.d.).

- Learning Space. (n.d.). Determination of Melting points and Boiling points.

- Scribd. (n.d.). Melting Point and Boiling Point of Organic Compounds.

- BenchChem. (2025). Synthesis of 2-(Benzylthio)-6-methylpyridine from 2-mercapto-6-methylpyridine. Benchchem.

- SlideShare. (n.d.).

- CourseHero. (2021). experiment (1)

- ResearchGate. (n.d.). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions.

- BenchChem. (2025). Comparative Characterization of 2-(Benzylthio)-6-methylpyridine Against Reference Standards. Benchchem.

- BenchChem. (2025). An In-depth Technical Guide to 2-(Benzylthio)-6-methylpyridine: Chemical Structure and Properties. Benchchem.

- ChemRxiv. (2024). P2MAT: A machine learning (ML)

- PMC. (2025).

- SCIENCE & INNOVATION. (2025).

- PMC. (n.d.).

- NextMove Software. (2016). Assembling a large data set for melting point prediction: Text-mining to the rescue!.

- ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- PubChem. (n.d.). 2-Methoxypyridine.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Methoxypyridine 98 1628-89-3.

- ChemicalBook. (2026). 2-Methoxypyridine | 1628-89-3.

- Chemical Bull. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8.

- Sigma-Aldrich. (n.d.). 2-Benzylpyridine 98 101-82-6.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxypyridine 97 40473-07-2.

Sources

- 1. scribd.com [scribd.com]

- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-溴-6-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Benzylthio)-6-methoxypyridine

Abstract: This comprehensive technical guide details the requisite reagents and optimized protocols for the synthesis of 2-(Benzylthio)-6-methoxypyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We present two primary, robust synthetic strategies: the S-alkylation of 6-methoxy-2-pyridinethione and the nucleophilic aromatic substitution (SNAr) on 2-chloro-6-methoxypyridine. This document provides an in-depth analysis of reagent selection, causality behind experimental choices, step-by-step protocols, and troubleshooting, designed for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance of Pyridine Thioethers

The pyridine ring is a foundational scaffold in a multitude of pharmaceuticals due to its unique electronic properties and ability to participate in hydrogen bonding. When functionalized with a thioether linkage, as in 2-(Benzylthio)-6-methoxypyridine, the resulting molecule gains a versatile handle for further chemical modification and can exhibit significant biological activity.[1] Thioether-containing pyridines are integral to compounds with antibacterial, antiviral, and antitumor properties.[2][3] The benzylthio group, in particular, can serve as a key pharmacophore or as a protecting group that can be cleaved to reveal a reactive thiol.[4]

The synthesis of this target molecule can be approached via two logical and well-established pathways, with the choice often dictated by the availability and cost of the starting materials.

Overview of Synthetic Strategies

The preparation of 2-(Benzylthio)-6-methoxypyridine is most effectively achieved through one of two primary reaction pathways. Both methods are reliable and scalable, relying on fundamental principles of organic synthesis.

-

Route 1: S-Alkylation of 6-Methoxy-2-pyridinethione. This is a classical and often high-yielding nucleophilic substitution (Sɴ2) reaction. It involves the deprotonation of the thiol tautomer of 6-methoxy-2-pyridinethione to form a potent thiolate nucleophile, which then attacks a benzyl halide.[5][6]

-

Route 2: Nucleophilic Aromatic Substitution (SNAr). This route utilizes a halo-substituted pyridine, such as 2-chloro-6-methoxypyridine, as the electrophile. A sulfur nucleophile, typically generated from benzyl mercaptan and a base, displaces the halide on the pyridine ring.[7]

Caption: Primary synthetic routes to 2-(Benzylthio)-6-methoxypyridine.

Part 1: Synthesis via S-Alkylation (Preferred Protocol)

This method is often favored due to its typically high yields and the straightforward nature of the Sɴ2 mechanism, which minimizes side reactions when conducted under appropriate conditions.

Principle and Rationale

The reaction proceeds via the deprotonation of the thiol group of 6-methoxy-2-pyridinethione by a base, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group to form the desired thioether product.

-

Choice of Pyridine Source : 6-Methoxy-2-pyridinethione exists in tautomeric equilibrium with its thiol form, 6-methoxy-pyridine-2-thiol. The thiol form is the reactive species in this S-alkylation.

-

Choice of Benzylating Agent : Benzyl bromide is generally preferred over benzyl chloride as bromide is a better leaving group, often leading to faster reaction rates. However, benzyl chloride is less expensive and can be equally effective, sometimes requiring slightly more forcing conditions.[8]

-

Choice of Base : A moderately strong base is required to efficiently deprotonate the thiol without causing side reactions. Potassium carbonate (K₂CO₃) is an excellent, cost-effective choice that is easily removed during workup.[5] Stronger bases like sodium hydroxide (NaOH) can also be used, often accelerating the reaction.[6]

-

Choice of Solvent : Polar solvents are ideal for this reaction. Ethanol is a good choice as it readily dissolves the starting materials and the base.[6] Dimethylformamide (DMF) is an excellent polar aprotic alternative that can accelerate Sɴ2 reactions, though it is more difficult to remove.[8]

Reagent and Equipment Summary

| Reagent / Equipment | Purpose | Key Considerations |

| 6-Methoxy-2-pyridinethione | Pyridine-thiol source | Ensure purity; may exist as the pyridinone tautomer. |

| Benzyl Bromide | Benzylating agent | Lachrymator. Handle in a fume hood with care. |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous grade is preferred for non-aqueous solvents. |

| Ethanol (EtOH) | Solvent | Use absolute or 95% ethanol. |

| Round-bottom flask | Reaction vessel | Size should be 2-3 times the total reaction volume. |

| Magnetic stirrer & stir bar | Agitation | Ensures homogeneous mixing. |

| Condenser | Prevent solvent loss | Required if heating the reaction. |

| Separatory Funnel | Aqueous workup | For liquid-liquid extraction. |

| Rotary Evaporator | Solvent removal | For concentrating the product. |

Detailed Experimental Protocol

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-2-pyridinethione (1.41 g, 10.0 mmol, 1.0 eq).

-

Solvent and Base Addition : Add ethanol (40 mL) followed by potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). Stir the suspension at room temperature.

-

Addition of Alkylating Agent : While stirring, add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol, 1.1 eq) dropwise to the mixture over 5 minutes.

-

Reaction : Stir the reaction mixture at room temperature for 4-6 hours or at 50°C for 2-3 hours to expedite the reaction.[5] Monitor the progress by Thin Layer Chromatography (TLC) until the starting pyridinethione spot has been consumed.

-

Workup - Quenching and Extraction :

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the ethanol.

-

To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel. Shake and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate (25 mL each).

-

-

Washing and Drying :

-

Combine all organic layers and wash with a saturated aqueous brine solution (30 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

-

Purification :

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product as an oil or solid.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5) to afford 2-(Benzylthio)-6-methoxypyridine as a pure compound. An alternative is recrystallization from a suitable solvent like ethanol/water.[6]

-

Part 2: Synthesis via Nucleophilic Aromatic Substitution (Alternative Protocol)

This route is a powerful alternative, particularly if 2-chloro-6-methoxypyridine is more readily available or cost-effective than the corresponding pyridinethione.

Principle and Rationale

SNAr reactions on electron-deficient rings like pyridine are well-established.[2][3][9] The reaction requires a strong nucleophile to attack the electron-deficient carbon atom bearing a leaving group (in this case, chloride).

-

Choice of Electrophile : 2-Chloro-6-methoxypyridine is the electrophilic substrate. The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack at the C2 position.

-

Choice of Nucleophile : Benzyl mercaptan is the source of the sulfur nucleophile.[4] It is not nucleophilic enough to react on its own and must be deprotonated by a base to form the much more reactive benzyl thiolate anion (C₆H₅CH₂S⁻).

-

Choice of Base : A strong base is necessary to generate a sufficient concentration of the thiolate. Sodium hydroxide or potassium carbonate are effective.[10] The reaction is often performed in a biphasic system or a polar aprotic solvent.

-

Choice of Solvent : DMF or DMSO are excellent solvents for SNAr reactions as they are polar aprotic and can solvate the cation of the base, leaving a "naked" and highly reactive anion.

Reagent and Equipment Summary

| Reagent / Equipment | Purpose | Key Considerations |

| 2-Chloro-6-methoxypyridine | Electrophilic pyridine source | Starting material purity is key to high yield. |

| Benzyl Mercaptan | Sulfur nucleophile source | Pungent odor. Handle in a well-ventilated fume hood.[11] |

| Sodium Hydroxide (NaOH) | Base | Use pellets or a freshly prepared aqueous solution. |

| Dimethylformamide (DMF) | Solvent | Anhydrous grade is recommended. |

| Round-bottom flask | Reaction vessel | |

| Magnetic stirrer & stir bar | Agitation | |

| Thermometer | Temperature monitoring |

Detailed Experimental Protocol

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-chloro-6-methoxypyridine (1.43 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL).

-

Nucleophile Preparation : In a separate flask, prepare the sodium thiolate by carefully adding benzyl mercaptan (1.31 mL, 1.37 g, 11.0 mmol, 1.1 eq) to a stirred suspension of sodium hydroxide (0.44 g, 11.0 mmol, 1.1 eq) in DMF (10 mL). Stir for 15 minutes at room temperature. Caution: This is an exothermic reaction.

-

Reaction : Add the prepared sodium benzyl thiolate solution dropwise to the solution of 2-chloro-6-methoxypyridine at room temperature.

-

Heating and Monitoring : Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction's progress by TLC.

-

Workup and Purification :

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (150 mL).

-

A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography as described in the S-alkylation protocol.

-

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | Ineffective base; poor quality reagents; insufficient temperature. | Use a stronger base (e.g., NaH for S-alkylation, ensuring anhydrous conditions). Increase reaction temperature incrementally. Verify reagent purity via NMR or other analytical methods.[10] |

| Formation of Dibenzyl Disulfide | Oxidation of benzyl mercaptan or thiolate. | This is a common side reaction, especially in the SNAr route.[10] Conduct the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents to minimize oxygen exposure. |

| Difficult Purification | Similar polarity of product and byproducts (e.g., dibenzyl disulfide). | Optimize column chromatography with a shallow polarity gradient. If the product is a solid, attempt recrystallization from different solvent systems to selectively crystallize the desired compound.[10] |

References

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. American Chemical Society. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scientific Research Publishing. [Link]

-

Benzyl mercaptan. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CAS 100-53-8: Benzyl mercaptan | CymitQuimica [cymitquimica.com]

Strategic Functionalization of 2-(Benzylthio)-6-methoxypyridine for Drug Discovery

Executive Summary

2-(Benzylthio)-6-methoxypyridine (CAS: 112498-22-3) represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of stability and latent reactivity. Unlike simple pyridines, this molecule functions as a divergent chemical hub . The benzylthio group acts not merely as a protected thiol, but as a versatile handle for two distinct mechanistic pathways: Liebeskind-Srogl cross-coupling (C-C bond formation) and Oxidative Activation/

This guide provides validated protocols for transforming this scaffold into high-value pharmacological cores, specifically targeting kinase inhibitors and GPCR ligands where the 2,6-disubstitution pattern is critical for binding affinity.

Chemical Architecture & Reactivity Profile

The molecule features three distinct zones of reactivity:

-

The "Switch" (C2-S): The benzylthio ether is stable to basic hydrolysis but reactive toward soft Lewis acids (Cu(I)) and oxidants.

-

The "Anchor" (C6-O): The methoxy group serves as a hydrogen bond acceptor (HBA) and a Directed Ortho Metalation (DoM) directing group.

-

The "Core" (Pyridine Ring): The nitrogen atom activates the C2 position for nucleophilic attack only after the sulfur is modified.

Reactivity Workflow Diagram

Figure 1: Divergent synthetic pathways available from the parent scaffold. The sulfur handle allows switching between nucleophilic displacement (Red path) and cross-coupling (Green path).

Module A: The "Switch" Strategy (Oxidation & )

This pathway is preferred when introducing heteroatom diversity (amines, ethers) at the 2-position. The benzylthio group is a poor leaving group, but its oxidation to the sulfone (

Protocol 1: Selective Oxidation to Sulfone

Objective: Convert the sulfide to a sulfone without over-oxidizing the pyridine nitrogen (N-oxide formation).

-

Reagents:

-Chloroperbenzoic acid (mCPBA, 77% max), Dichloromethane (DCM), -

Scale: 1.0 mmol (approx. 231 mg of starting material).

Step-by-Step:

-

Dissolution: Dissolve 1.0 equiv (231 mg) of 2-(benzylthio)-6-methoxypyridine in 10 mL of anhydrous DCM (

) in a round-bottom flask. Cool to -

Addition: Dissolve 2.5 equiv of mCPBA in 5 mL DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Note: The slight excess ensures full oxidation to sulfone, bypassing the sulfoxide intermediate.

-

-

Reaction: Stir at

for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The sulfone is significantly more polar than the sulfide. -

Quench: Pour the mixture into 20 mL of saturated aqueous

containing 10% -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (gradient 10-40% EtOAc/Hexane).

-

Expected Yield: 85-95%.

-

Protocol 2: Nucleophilic Displacement ( )

Objective: Displace the sulfone with a primary amine to generate a 2-amino-6-methoxypyridine.

-

Reagents: 2-(Benzylsulfonyl)-6-methoxypyridine (from Protocol 1), Primary Amine (1.2 equiv), DIPEA (2.0 equiv), DMSO or NMP.

Step-by-Step:

-

Setup: In a microwave vial, combine the sulfone (0.5 mmol), amine (0.6 mmol), and DIPEA (1.0 mmol) in 2 mL of DMSO.

-

Heating:

-

Method A (Thermal): Heat to

for 12-16 hours. -

Method B (Microwave): Heat to

for 30-60 minutes.

-

-

Workup: Dilute with water (10 mL) and extract with EtOAc. The benzyl sulfinate byproduct is water-soluble and removed in the aqueous wash.

-

Purification: The product (2-amino-6-methoxypyridine derivative) is often crystalline or easily purified by silica gel chromatography.

Module B: Carbon-Carbon Bond Formation (Liebeskind-Srogl)[2]

The Liebeskind-Srogl coupling is the "killer application" for this scaffold. It allows the direct replacement of the sulfur atom with an aryl or heteroaryl group using a boronic acid, catalyzed by Pd(0) and a stoichiometric Copper(I) cofactor.[1] This avoids the need to synthesize a 2-halo pyridine intermediate.

Mechanistic Insight

Unlike Suzuki coupling, this reaction does not require a base, making it compatible with base-sensitive substrates. The Cu(I) carboxylate activates the thioether by coordinating to the sulfur, facilitating oxidative addition to Palladium.[2]

Protocol 3: Desulfitative Cross-Coupling

Objective: Coupling of 2-(benzylthio)-6-methoxypyridine with Phenylboronic acid.

-

Reagents:

-

Substrate: 2-(Benzylthio)-6-methoxypyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous THF (degassed)

-

Step-by-Step:

-

Preparation: Flame-dry a Schlenk flask or sealable vial and purge with Argon.

-

Charging: Add the thioether (1.0 equiv), boronic acid (1.5 equiv), and CuTC (1.5 equiv).

-

Critical: CuTC is hygroscopic and sensitive; handle quickly or in a glovebox if possible.

-

-

Catalyst Addition: Add

(5 mol%). -

Solvation: Add degassed THF (

concentration relative to substrate). -

Reaction: Seal and heat to

for 12-18 hours. The solution typically turns from orange/red to dark brown. -

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the filtrate with 10%

(to remove residual Cu) and brine. -

Purification: Flash chromatography.

Liebeskind-Srogl Catalytic Cycle Diagram[3]

Figure 2: Simplified mechanism of the Liebeskind-Srogl coupling. CuTC is essential for activating the C-S bond for Palladium insertion.

Data Summary & Troubleshooting

Table 1: Oxidation Method Comparison

| Oxidant | Conditions | Selectivity (Sulfone:Sulfoxide) | Notes |

| mCPBA | DCM, | >20:1 | Standard method. Fast. Requires basic wash. |

| Oxone | >50:1 | Green chemistry. Slower. May precipitate product.[3] | |

| Variable | Harsh. Risk of N-oxide formation (over-oxidation). |

Table 2: Troubleshooting Liebeskind-Srogl Coupling

| Observation | Root Cause | Corrective Action |

| No Reaction | Inactive CuTC | Use fresh CuTC. It should be tan/orange, not green/black. |

| Homocoupling (Ar'-Ar') | Excess Boronic Acid | Reduce boronic acid to 1.1 eq or add slowly. |

| Protodeboronation | Wet Solvent | Ensure THF is strictly anhydrous and degassed. |

References

-

BenchChem. Applications of 2-(Benzylthio)-6-methylpyridine in Organic Synthesis. Retrieved from .

-

Villalobos, J. M., et al. (2000). The Liebeskind-Srogl Cross-Coupling Reaction.[2][4][1][5] Journal of the American Chemical Society, 122(46), 11260-11261. Link

-

Organic Chemistry Portal. Synthesis of Sulfones by Oxidation. Retrieved from .

-

Protti, P., et al. (2024). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. PMC. Link

-

Wikipedia.

).Link

Sources

- 1. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 2. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Selective Oxidation of 2-(Benzylthio)-6-methoxypyridine to its Sulfoxide

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of 2-(benzylthio)-6-methoxypyridine to its corresponding sulfoxide, 2-(benzylsulfinyl)-6-methoxypyridine. The pyridine sulfoxide moiety is a valuable functional group in medicinal chemistry, acting as a key structural element in various therapeutic agents by modifying polarity and serving as a hydrogen bond acceptor.[1][2][3] This document explores the mechanistic basis for selective thioether oxidation and presents validated, step-by-step protocols using common laboratory oxidants. The aim is to equip researchers, particularly those in drug development, with the practical knowledge to perform this transformation efficiently and with high selectivity, avoiding over-oxidation to the sulfone.

Introduction: The Significance of the Pyridine Sulfoxide Scaffold

The pyridine ring is a cornerstone of pharmaceutical science, present in a significant number of FDA-approved drugs.[3] Its derivatives are noted for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][4][5] The functionalization of the pyridine core is a critical strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.

The oxidation of a thioether to a sulfoxide introduces a chiral center at the sulfur atom and significantly alters the electronic properties of the molecule. Sulfoxides are polar, aprotic functional groups capable of acting as strong hydrogen bond acceptors, a feature that can enhance binding affinity to biological targets.[6] Furthermore, the sulfoxide group is a key component in several prodrugs, such as proton pump inhibitors, where it is part of the active pharmacophore.[1]

The primary challenge in this synthesis is achieving selective mono-oxidation. Thioethers are readily oxidized, but the resulting sulfoxides can be further oxidized to the corresponding sulfone under similar conditions.[7][8][9] Therefore, careful selection of the oxidizing agent and strict control of reaction parameters are paramount to maximizing the yield of the desired sulfoxide. This guide details reliable methods to achieve this selectivity for 2-(benzylthio)-6-methoxypyridine.

Comparative Analysis of Oxidation Strategies

Several reagents are capable of oxidizing thioethers. The choice of oxidant is dictated by factors such as chemoselectivity, reaction conditions, cost, and ease of work-up.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Selectivity Control |

| m-CPBA | CH₂Cl₂ or CHCl₃, 0°C to RT | High reactivity, commercially available, generally clean reactions.[10][11] | Can lead to over-oxidation, peroxy-acid impurities.[12] | Stoichiometry (1.0-1.1 eq), low temperature.[13] |

| Sodium Periodate (NaIO₄) | Methanol/Water, RT | Mild, selective for sulfoxide formation, inexpensive.[7][14] | Often requires aqueous solvent systems, can be slow. | Stoichiometry (1.0 eq) is key for selectivity.[15][16] |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water or Acetone/Water, RT | Powerful, inexpensive, stable solid.[10][17] | Can be less selective, heterogeneous reaction. | Controlled addition, buffered conditions. |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid or with metal catalysts | "Green" oxidant (byproduct is water), inexpensive.[8] | Often requires a catalyst or acidic medium, can be slow.[8][9] | Stoichiometry, catalyst choice, temperature. |

For the purposes of this guide, we will focus on protocols using meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate (NaIO₄), as they represent highly reliable and controllable methods for selective sulfoxide synthesis in a laboratory setting.[10][15]

Mechanistic Insight: Thioether Oxidation

The oxidation of a thioether by a peroxy acid, such as m-CPBA, proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic outer oxygen of the peroxy acid. This is a concerted process that involves the breaking of the weak O-O bond and the formation of the new S=O bond.

Caption: General mechanism of thioether oxidation by m-CPBA.

Detailed Experimental Protocols

Protocol 1: Selective Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol leverages the high reactivity of m-CPBA while controlling its stoichiometry and temperature to favor mono-oxidation. The choice of dichloromethane as a solvent is due to its inertness and ability to dissolve both the starting material and the reagent.

Materials:

-

2-(Benzylthio)-6-methoxypyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for chromatography

Procedure:

-

Reaction Setup: Dissolve 2-(benzylthio)-6-methoxypyridine (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C. Maintaining a low temperature is critical to prevent over-oxidation to the sulfone.[13]

-

Reagent Addition: Add m-CPBA (1.1 eq) to the cooled solution in small portions over 15-20 minutes. The slight excess of m-CPBA ensures full conversion of the starting material.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The product sulfoxide should have a lower Rf value (be more polar) than the starting thioether. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes to neutralize the m-chlorobenzoic acid byproduct.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to yield the pure 2-(benzylsulfinyl)-6-methoxypyridine.

Self-Validation & Troubleshooting:

-

Expected Outcome: A white to off-white solid.

-

TLC Analysis: A new, more polar spot should appear below the starting material spot. If a third, even more polar spot appears, this indicates the formation of the sulfone byproduct.

-

Troubleshooting: If significant sulfone is observed, reduce the amount of m-CPBA to 1.05 equivalents in subsequent runs and ensure the temperature does not rise above 5°C during addition.

Protocol 2: Selective Oxidation using Sodium Periodate (NaIO₄)

This method is an excellent alternative, particularly when a milder, more selective oxidant is desired. The biphasic methanol/water system facilitates the reaction.

Materials:

-

2-(Benzylthio)-6-methoxypyridine (1.0 eq)

-

Sodium periodate (NaIO₄, 1.05 eq)

-

Methanol (MeOH)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 2-(benzylthio)-6-methoxypyridine (1.0 eq) in methanol in a round-bottom flask.

-

Reagent Addition: In a separate flask, dissolve sodium periodate (1.05 eq) in deionized water. Add the aqueous NaIO₄ solution to the stirring methanolic solution of the thioether at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically slower than with m-CPBA and may require stirring for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The formation of a fine white precipitate (sodium iodate) is often observed as the reaction proceeds.

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the insoluble inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. Add water to the residue, and then extract the product with dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography as described in Protocol 1 or by recrystallization.

Self-Validation & Troubleshooting:

-

Expected Outcome: High yield of the sulfoxide with minimal to no sulfone formation due to the high selectivity of NaIO₄ under these conditions.[7][14]

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40°C) can be applied, but this may slightly increase the risk of over-oxidation. Ensure vigorous stirring to overcome phase-transfer limitations.

Experimental Workflow and Characterization

The overall process from starting material to final, characterized product follows a logical sequence of synthesis, isolation, and analysis.

Caption: Experimental workflow for synthesis and validation.

Product Characterization: Confirmation of the product structure and purity is achieved through standard spectroscopic techniques.

| Analysis | Starting Thioether (Expected) | Product Sulfoxide (Expected Change) | Rationale for Change |

| ¹H NMR | Benzylic CH₂: ~4.4 ppm | Benzylic CH₂: Diastereotopic protons, appear as two doublets (AB quartet), shifted downfield to ~4.2-4.5 ppm | The sulfur becomes a chiral center, making the adjacent methylene protons chemically non-equivalent. |

| ¹³C NMR | Benzylic CH₂: ~38 ppm | Benzylic CH₂: Shifted downfield to ~55-60 ppm | Deshielding effect of the electronegative oxygen atom. |

| IR Spec. | No significant peak in 1000-1100 cm⁻¹ region | Strong S=O stretch appears at ~1030-1060 cm⁻¹ | Characteristic vibrational frequency of the sulfoxide bond. |

| Mass Spec. | [M+H]⁺ calculated for C₁₃H₁₃NOS | [M+H]⁺ = M+16 | Addition of one oxygen atom to the molecule. |

Conclusion

The selective oxidation of 2-(benzylthio)-6-methoxypyridine to its sulfoxide is a critical transformation for accessing compounds with potential therapeutic value. By employing controlled oxidation protocols, such as those using stoichiometric m-CPBA at low temperatures or sodium periodate at room temperature, researchers can achieve high yields of the desired sulfoxide while minimizing the formation of the sulfone byproduct. The methods detailed in this guide are robust, reproducible, and provide a solid foundation for the synthesis and study of this important class of pyridine derivatives in a drug discovery and development context.

References

- Pearson. (n.d.).

-

MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]

-

Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]